Home > Products > Screening Compounds P6291 > 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 866896-61-9

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-2799141
CAS Number: 866896-61-9
Molecular Formula: C21H15BrN4OS
Molecular Weight: 451.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis protocol for 1-(4-Bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not available, the synthesis of similar [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones generally involves a multi-step approach:

  • Step 1: Synthesis of substituted 2-hydrazinoquinazolin-4(3H)-ones: This can be achieved by reacting substituted anthranilic acid with cyanogen bromide followed by treatment with hydrazine hydrate. [, ]
  • Step 2: Cyclization: The substituted 2-hydrazinoquinazolin-4(3H)-ones are then cyclized using various reagents like aliphatic acids, aldehydes, carbon disulfide, or acetylacetone to form the triazole ring. [, , ]
  • Step 3: Further modifications: Depending on the desired substitutions on the triazoloquinazolinone scaffold, additional steps like alkylation, acylation, or nucleophilic substitution might be employed. [, ]
Chemical Reactions Analysis
  • Nucleophilic Substitution: The bromine atom in the 4-bromothiophene moiety can potentially undergo nucleophilic substitution reactions with various nucleophiles, allowing for further structural diversification. []
  • Interaction with Enzymes: These compounds can inhibit various enzymes like kinases, proteases, and phosphodiesterases, potentially through binding to the active site or allosteric sites. [, ]
  • Receptor Modulation: Some [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones have been reported to modulate G protein-coupled receptors, affecting downstream signaling pathways. []
Applications

While 1-(4-Bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has not been specifically studied for any applications, the diverse biological activities exhibited by [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones suggest several potential areas of interest:

  • Anticancer Agents: This class of compounds has shown promising anticancer activity against various cancer cell lines. []
  • Antimicrobial Agents: Some derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Central Nervous System (CNS) Active Agents: [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones have demonstrated activity in modulating CNS targets, suggesting potential applications in treating neurological disorders. []

4-(2-Chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

    Compound Description: This compound was synthesized and characterized using various spectroscopic methods and X-ray crystallography [, ]. Density functional theory (DFT) calculations were employed to study its structural properties, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis [, ]. Molecular docking studies indicated favorable interactions with the SHP2 protein, suggesting potential inhibitory activity [, ]. This compound exhibited greater inhibitory activity against the SHP2 protein at 10 μM compared to the reference compound SHP244 [].

    Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The main difference lies in the substituents at the 1- and 4-positions. While 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a 4-bromothiophen-2-yl group at the 1- position and a phenethyl group at the 4-position, this compound possesses a more complex substituted phenyl ring at the 1- position and a 2-chlorobenzyl group at the 4-position.

4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

    Compound Description: This compound, featuring substitutions on the phenyl ring at the 1-position and a 2-chlorobenzyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, was synthesized and investigated for its antitumor activity [].

    Relevance: Similar to the previous compound, this structure also shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one system with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. It exhibits variations in the substituents at the 1- and 4-positions. The presence of different substituents at these positions highlights the potential for modifications in this chemical class to target specific biological activities.

4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

    Compound Description: This compound, synthesized and characterized using DFT calculations and X-ray crystallography [], showcases a nitro group and a pyrrolidinyl substituent on the phenyl ring at the 1-position, along with a 2-chlorobenzyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core.

    Relevance: This compound further exemplifies the structural diversity possible within the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one class, sharing the core structure with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one but differing in the substituents at the 1- and 4- positions. This suggests that modifications at these positions can be explored to fine-tune the physicochemical properties and potential biological activities of these compounds.

1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

    Compound Description: This compound, characterized using DFT calculations and X-ray crystallography [], features a pyrrolidinylmethyl group at the 1-position and a thiophen-2-ylmethyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core.

1-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones

    Compound Description: This class of compounds, characterized by a methyl group at the 1-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, is generated through the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone []. This reaction pathway highlights a method for synthesizing compounds within this chemical class.

1-Alkyl-, 1-Aryl-, and 1-Mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

    Compound Description: This series of compounds, featuring alkyl, aryl, or mercapto substituents at the 1-position and a phenyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, is synthesized from 2-hydrazino-3-phenyl-4(3H)-quinazolinone []. The synthesis involves reacting the starting material with various reagents such as aliphatic acids, aldehydes, and carbon disulfide.

    Relevance: The synthesis of these compounds highlights the versatility of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one scaffold, demonstrating the feasibility of incorporating diverse substituents at the 1- and 4-positions. This versatility allows for the exploration of a wide range of structural analogs, including 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

1-(Alditol-1-yl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

    Compound Description: These compounds, characterized by an alditol group at the 1-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, are synthesized from aldehydo-sugar (4-oxoquinazolin-2-yl)hydrazones [, ]. The synthesis involves a multi-step process starting with the reaction of 2-hydrazino-quinazolin-4(3H)-one with aldoses.

    Relevance: This class of compounds exemplifies the possibility of incorporating sugar moieties into the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one framework, potentially influencing its pharmacokinetic properties and biological activity. While 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one does not possess a sugar moiety, this example illustrates the potential for structural diversification of the core scaffold.

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

    Compound Description: This series of compounds, featuring an aryl group at the 4-position and a carboxamide group at the 8-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, was synthesized and evaluated for their potential antineurotic activity []. Computer predictions using the PASS program suggested that these compounds might be effective for treating male reproductive and erectile dysfunction [].

    Relevance: While this class of compounds differs from 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in their substitution patterns, they underscore the potential of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core as a pharmacophore for developing new drugs.

Properties

CAS Number

866896-61-9

Product Name

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C21H15BrN4OS

Molecular Weight

451.34

InChI

InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.